4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one

Description

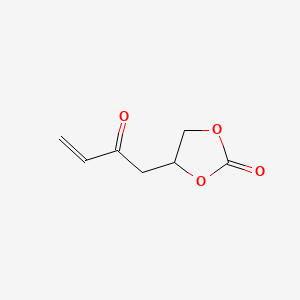

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative featuring a 1,3-dioxolan-2-one core substituted with a 2-oxobut-3-enyl group at the 4-position. This compound belongs to the family of functionalized cyclic carbonates, which are characterized by their reactivity in ring-opening reactions, polymer synthesis, and applications in green chemistry.

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-(2-oxobut-3-enyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C7H8O4/c1-2-5(8)3-6-4-10-7(9)11-6/h2,6H,1,3-4H2 |

InChI Key |

PEBALSOPRAEDNX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CC1COC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a dioxolane derivative under controlled conditions. For example, the reaction of 2-oxobut-3-enyl glycopyranosides with tin(II) chloride dihydrate (SnCl2.2H2O) under ultrasonic vibration in ethanol at 30°C has been reported to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride dihydrate (SnCl2.2H2O) is commonly used for reduction reactions.

Solvents: Ethanol is frequently used as a solvent for these reactions.

Major Products Formed

Scientific Research Applications

4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one has several applications in scientific research:

Medicinal Chemistry: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Oxobut-3-enyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. For instance, its reduction to aminophenyl derivatives suggests that it can act as a precursor to bioactive molecules that interact with enzymes and receptors in biological systems . The exact pathways and targets depend on the specific application and the derivative formed.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Reactivity and Functional Group Influence

- Chloromethyl Derivative : The -CH2Cl group enhances electrophilicity, making it reactive in nucleophilic substitutions. It is synthesized under mild catalytic conditions (e.g., DBU at 100°C) .

- Fluorinated Derivatives : Fluorine atoms improve thermal stability and electrochemical performance. For example, PFO-EC reduces capacity fade in Li-ion batteries by forming stable cathode surface films .

- Hydroxymethyl Derivative : The -CH2OH group enables hydrogen bonding, facilitating its use in biodegradable polymers and green solvents .

Structural and Spectroscopic Characterization

Nuclear magnetic resonance (NMR) is a critical tool for confirming the structures of 1,3-dioxolan-2-one derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.